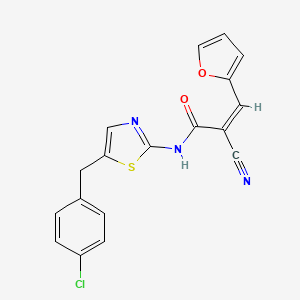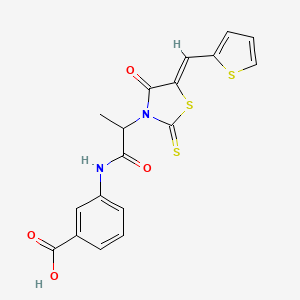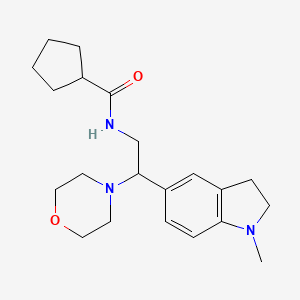
Ethyl 3-bromo-2-hydroxypropanoate
Übersicht
Beschreibung
Ethyl 3-bromo-2-hydroxypropanoate is a chemical compound with the molecular formula C5H9BrO3 . It has a molecular weight of 197.03 . This compound is usually in the form of a powder .
Physical And Chemical Properties Analysis
This compound has a melting point of 41 °C and a boiling point of 97 °C under a pressure of 19 Torr . It has a predicted density of 1.568 g/cm3 .Wirkmechanismus
The mechanism of action of ethyl Ethyl 3-bromo-2-hydroxypropanoatedroxypropanoate is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase and lipoxygenase by binding to their active sites and preventing them from catalyzing their respective reactions. This inhibition leads to a decrease in the levels of acetylcholine and inflammatory mediators, respectively, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 3-bromo-2-hydroxypropanoatedroxypropanoate are largely dependent on the dose. At low doses, it has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and enhanced cognitive performance. At higher doses, it can inhibit the enzyme lipoxygenase, leading to a decrease in the levels of inflammatory mediators. This can lead to a decrease in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using ethyl Ethyl 3-bromo-2-hydroxypropanoatedroxypropanoate in laboratory experiments is its high solubility in organic solvents such as ethanol, acetone, and benzene. This makes it easy to use in a variety of experiments. Additionally, it is relatively inexpensive and can be synthesized in high yields. The main limitation is that it is not very stable and can degrade over time.
Zukünftige Richtungen
Future research into ethyl Ethyl 3-bromo-2-hydroxypropanoatedroxypropanoate could focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of neurological and inflammatory disorders. Additionally, further research could explore its potential as a therapeutic agent for other diseases, such as cancer. Finally, research could explore ways to improve its stability, as well as methods for more efficient synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl Ethyl 3-bromo-2-hydroxypropanoatedroxypropanoate has been studied for its potential applications in medical research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially be used to treat neurological disorders such as Alzheimer’s disease or Parkinson’s disease. In addition, ethyl Ethyl 3-bromo-2-hydroxypropanoatedroxypropanoate has been found to be a potent inhibitor of the enzyme lipoxygenase, which is involved in the production of inflammatory mediators. This could have potential applications in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
Safety and Hazards
Ethyl 3-bromo-2-hydroxypropanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYLVERCTHVHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92234-23-6 | |
| Record name | ethyl 3-bromo-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(2-Methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2645851.png)
![6-(4-Propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2645854.png)
![4-[4-(2-methylpropyl)phenyl]butanoic Acid](/img/structure/B2645855.png)
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2645856.png)
![2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2645857.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2645859.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2645864.png)



![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)